molecular formula C13H16O4 B7801498 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester CAS No. 61630-25-9

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester

Cat. No.: B7801498
CAS No.: 61630-25-9
M. Wt: 236.26 g/mol
InChI Key: QFNYOIKHNYCFRG-UHFFFAOYSA-N
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Description

. It is a versatile ester of acrylic acid and is widely used in various industrial applications, including coatings, adhesives, and inks due to its excellent adhesion properties and resistance to weathering.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of acrylic acid with 2-phenoxyethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of 2-phenoxyethyl acrylate involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:

  • Polymerization: It readily polymerizes in the presence of initiators, forming polymers used in coatings and adhesives.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to acrylic acid and 2-phenoxyethanol.

  • Addition Reactions: It can participate in addition reactions with other compounds, such as amines, to form amides.

Common Reagents and Conditions:

  • Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

  • Addition Reactions: Amines and other nucleophiles are used under mild conditions.

Major Products Formed:

  • Polymers: Used in coatings, adhesives, and inks.

  • Acrylic Acid: Recovered through hydrolysis.

  • Amides: Formed through addition reactions with amines.

Scientific Research Applications

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is extensively used in scientific research due to its unique properties:

  • Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, which are studied for their mechanical and chemical properties.

  • Biology: It is used in the development of bio-compatible coatings and materials.

  • Medicine: It finds applications in drug delivery systems and medical adhesives.

  • Industry: It is used in the production of high-performance coatings, adhesives, and inks, providing durability and resistance to environmental factors.

Mechanism of Action

The compound exerts its effects primarily through its ability to polymerize and form strong, durable networks. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups, leading to cross-linked polymer structures. This mechanism provides the material with its adhesive and protective properties.

Comparison with Similar Compounds

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is unique compared to other similar compounds due to its excellent adhesion properties and resistance to weathering. Similar compounds include:

  • Methyl acrylate: Used in coatings but lacks the same level of durability.

  • Ethyl acrylate: Commonly used in adhesives but does not provide the same resistance to environmental factors.

  • Butyl acrylate: Used in paints and coatings but has different mechanical properties.

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Properties

IUPAC Name

2-(2-phenoxyethoxy)ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-13(14)17-11-9-15-8-10-16-12-6-4-3-5-7-12/h2-7H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNYOIKHNYCFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601338159
Record name 2-(2-Phenoxyethoxy)ethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601338159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-25-9
Record name 2-(2-Phenoxyethoxy)ethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601338159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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